molecular formula C7H10ClN3O B1370804 4-Hydrazinylbenzamide hydrochloride CAS No. 40566-97-0

4-Hydrazinylbenzamide hydrochloride

Cat. No.: B1370804
CAS No.: 40566-97-0
M. Wt: 187.63 g/mol
InChI Key: FSBKBFIGWCHKLN-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzamide hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
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Biological Activity

4-Hydrazinylbenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

  • Chemical Formula : C7H9ClN4O
  • Molecular Weight : 188.63 g/mol

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures may act as inhibitors for several biological pathways, including:

  • Inhibition of Enzymes : Compounds like 4-hydrazinylbenzamide have been studied for their inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and carbonic anhydrase (CA) isoforms, which are involved in inflammatory processes and tumor growth, respectively .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and cardiovascular disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives possess significant biological activities. For instance:

  • Soluble Epoxide Hydrolase Inhibition : A series of hydrazide derivatives were synthesized and evaluated for their sEH inhibitory activity. One derivative showed an inhibition rate of up to 72%, indicating strong potential for therapeutic applications in hypertension and vascular inflammation .
  • Carbonic Anhydrase Inhibition : The compound has also been evaluated for its inhibitory effects on human carbonic anhydrase isoforms, showing effective inhibition with constants ranging from 1.7 to 24.4 nM across different isoforms .

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

  • Cardiovascular Health : A study investigated the effects of a similar hydrazine derivative on ischemia-reperfusion injury models, demonstrating protective effects against heart failure through modulation of oxidative stress pathways.
  • Cancer Research : In another study, derivatives were screened against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Soluble Epoxide HydrolasesEH72% inhibition
Carbonic AnhydrasehCA I, II, IX, XII1.7 - 24.4
Antioxidant ActivityReactive Oxygen SpeciesN/A

Properties

IUPAC Name

4-hydrazinylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKBFIGWCHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623381
Record name 4-Hydrazinylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40566-97-0
Record name 4-Hydrazinylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.